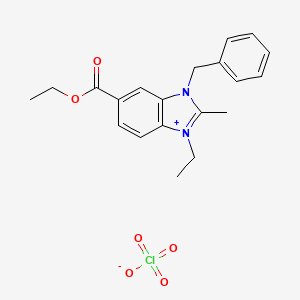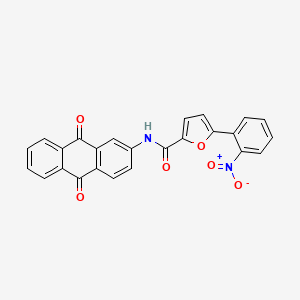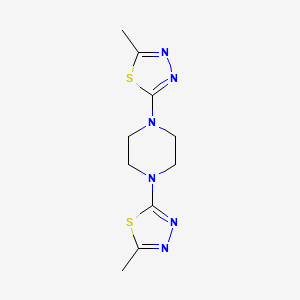![molecular formula C18H27NO5 B5011982 [5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B5011982.png)
[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid is a complex organic compound that features a pyrrolidine ring, a cyclohexane ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Cyclohexane Ring: The cyclohexane ring can be introduced via a Friedel-Crafts alkylation reaction using a suitable cyclohexyl halide.
Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis can yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study enzyme mechanisms and interactions.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic assays and imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of [5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid: Unique due to its specific combination of functional groups and ring structures.
Cyclohexyl derivatives: Compounds with similar cyclohexane rings but different functional groups.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
2-[5-methyl-4-(2-methyl-5-propan-2-ylcyclohexyl)oxycarbonyl-2-oxo-1,3-dihydropyrrol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-9(2)12-6-5-10(3)14(7-12)24-18(23)16-11(4)19-17(22)13(16)8-15(20)21/h9-10,12-14H,5-8H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYAKRVFPBSDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1OC(=O)C2=C(NC(=O)C2CC(=O)O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[[2-[[2-(diethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate](/img/structure/B5011899.png)
![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B5011901.png)
![1-(4-Fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5011905.png)

![Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate](/img/structure/B5011921.png)
![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5011936.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5011960.png)

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)
